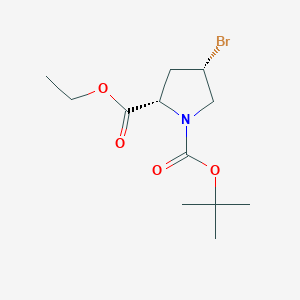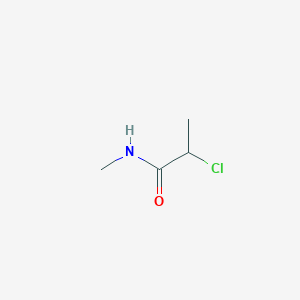![molecular formula C10H11ClO2 B1368878 2-[4-(氯甲基)苯基]丙酸 CAS No. 80530-55-8](/img/structure/B1368878.png)
2-[4-(氯甲基)苯基]丙酸
描述
2-[4-(Chloromethyl)phenyl]propanoic Acid is an intermediate used for the preparation of anti-inflammatory and analgesic drugs . It is also known by its CAS number 80530-55-8 .
Synthesis Analysis
The synthesis of 2-[4-(Chloromethyl)phenyl]propanoic acid involves several steps. One method involves the preparation of chloromethyl benzyl oxide under the existence of H2SO4. The organic layer and concentrated hydrochloric acid are heated together for 10 hours .Molecular Structure Analysis
The molecular formula of 2-[4-(Chloromethyl)phenyl]propanoic acid is C10H11ClO2 . The InChI code is 1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) . The Canonical SMILES is CC(C1=CC=C(C=C1)CCl)C(=O)O .Physical And Chemical Properties Analysis
The molecular weight of 2-[4-(Chloromethyl)phenyl]propanoic acid is 198.65 g/mol . It has a density of 1.227 . The boiling point is 333 °C .科学研究应用
Separation and Analysis Techniques
Chromatography Methods : A study by Davadra et al. (2011) developed a method using reverse phase high-performance liquid chromatography for separating stereo isomers of a compound related to 2-[4-(Chloromethyl)phenyl]propanoic acid. This method offers precise separation, useful in analyzing and purifying similar compounds.
Enantioseparation Research : Tong et al. (2016) explored the enantioseparation of racemic 2-(substituted phenyl)propanoic acids. They investigated how different substituents on the benzene ring affect the recognition between the chiral selector and the enantiomers, which is crucial for developing specific separation techniques for such compounds.
Synthesis and Chemical Transformations
Synthesis of Phenolic Compounds : Research by Ren et al. (2021) identified new phenolic compounds from Eucommia ulmoides Oliv., including derivatives of propanoic acid. These findings can be instrumental in synthesizing new compounds with potential pharmacological uses.
Ortho Functionalization of Toluene Derivatives : A study by Cai et al. (2007) developed a method for the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the formation of compounds including 3-(2'-tolyl)propanoic acid derivatives. This method could be applied in synthesizing related compounds.
Pharmaceutical Research
Inhibitors Research : Tomoo et al. (2014) explored the design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as inhibitors. This is relevant in the context of drug discovery and the development of new therapeutic agents.
Anti-inflammatory Agents : The work by Silvestri et al. (1994) synthesized various 2-[4-(heteroarylmethyl)phenyl]propanoic acids and analyzed their anti-inflammatory properties. This research contributes to understanding how structural variations in these compounds can influence their pharmacological activity.
Biochemical Applications
Enzymatic Synthesis : A study by Choi et al. (2010) utilized microbial reductases for the asymmetric synthesis of 3-chloro-1-phenyl-1-propanol, an intermediate in antidepressant drug synthesis. This research opens avenues for the use of biocatalysis in synthesizing similar compounds.
Analgesics Synthesis : Kametani et al. (1978) provided methods for the synthesis of 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid, an analgesic and anti-inflammatory compound. Their research contributes to the field of analgesic drug synthesis.
安全和危害
The compound is classified as dangerous with hazard statements H302-H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
属性
IUPAC Name |
2-[4-(chloromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZXXOBDKAFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568435 | |
| Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenyl]propanoic acid | |
CAS RN |
80530-55-8 | |
| Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)



![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)

![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)